Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)-1-methylpyrrolidine-3-carboxylate.
Reduction: Formation of 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-(4-methoxyphenyl)-1-methylpyrrolidine-3-methanol: Similar structure but with a hydroxyl group instead of an ester.
4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxamide: Similar structure but with an amide group instead of an ester.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-15-8-12(13(9-15)14(16)18-3)10-4-6-11(17-2)7-5-10/h4-7,12-13H,8-9H2,1-3H3 |
InChI Key |
YJRBAAJTLOQLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.